Lovaza

Catalog No.
S533609
CAS No.
861006-80-6
M.F
C46H70O4
M. Wt
687 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lovaza

CAS Number

861006-80-6

Product Name

Lovaza

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate;ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

Molecular Formula

C46H70O4

Molecular Weight

687 g/mol

InChI

InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17-

InChI Key

DTMGIJFHGGCSLO-FIAQIACWSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC

Solubility

Soluble in DMSO

Synonyms

Lovaza; Omacor; Zodin; Lotriga; Coromega;

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC

Description

The exact mass of the compound Lovaza is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lowering Triglycerides:

One of the most established uses of Lovaza in scientific research is for lowering high triglyceride levels in the blood. Triglycerides are a type of fat and excessively high levels are a risk factor for heart disease. Several large-scale clinical trials have demonstrated Lovaza's effectiveness in reducing triglycerides, particularly when combined with lifestyle modifications like diet and exercise [1].

Source

1:

Adjunct Therapy for High Cholesterol:

While Lovaza is not a first-line treatment for high cholesterol (LDL), research suggests it can be a helpful adjunct therapy for some patients. Studies have shown that Lovaza, in combination with statins (the primary medication for high LDL), can further lower LDL levels in patients with mixed dyslipidemia (abnormal levels of multiple fats in the blood) [2].

Source

2:

Potential Benefits in Cardiovascular Health:

Source

3: Source: 4:

Other Areas of Investigation:

Scientific research continues to explore Lovaza's potential applications in various health conditions. These include:

  • Mental Health: Studies are investigating whether Lovaza can help manage symptoms of depression or bipolar disorder [5].
  • Cognitive Function: Research is ongoing to determine if Lovaza can improve cognitive function or reduce the risk of dementia [6].
  • Non-Alcoholic Fatty Liver Disease (NAFLD): Early research suggests Lovaza may benefit patients with NAFLD, a condition characterized by excess fat buildup in the liver [7].

Lovaza is a prescription medication composed of omega-3-acid ethyl esters, primarily containing the ethyl esters of eicosapentaenoic acid and docosahexaenoic acid. It is used as an adjunct to diet for reducing triglyceride levels in adults with severe hypertriglyceridemia (triglyceride levels ≥500 mg/dL) . Each 1-gram capsule of Lovaza contains approximately 900 mg of these ethyl esters, with about 465 mg of eicosapentaenoic acid and 375 mg of docosahexaenoic acid per capsule . The medication is administered orally in liquid-filled gel capsules and works by decreasing triglyceride synthesis in the liver and enhancing the clearance of triglycerides from the bloodstream .

The primary chemical constituents of Lovaza, eicosapentaenoic acid and docosahexaenoic acid, undergo various metabolic transformations in the body. Upon ingestion, these fatty acids are incorporated into triglycerides and phospholipids, which are essential for cellular function. The mechanism through which Lovaza exerts its lipid-lowering effects is not fully understood but may involve:

  • Inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase.
  • Increased mitochondrial and peroxisomal β-oxidation in the liver.
  • Decreased de novo lipogenesis in the liver.
  • Enhanced plasma lipoprotein lipase activity, which facilitates the breakdown of triglycerides .

Lovaza's biological activity is primarily focused on lipid regulation. It has been shown to significantly lower triglyceride levels while potentially increasing low-density lipoprotein cholesterol (LDL-C) and non-high-density lipoprotein cholesterol (non-HDL-C) in some patients . The reduction in triglycerides can help mitigate risks associated with cardiovascular diseases, although its direct impact on cardiovascular mortality and morbidity remains undetermined .

The synthesis of omega-3-acid ethyl esters typically involves the transesterification of fish oil triglycerides. This process includes:

  • Extraction: Fish oils are extracted from fatty fish sources.
  • Transesterification: The triglycerides are reacted with ethanol in the presence of a catalyst to produce ethyl esters.
  • Purification: The resulting mixture is purified to isolate the desired eicosapentaenoic acid and docosahexaenoic acid ethyl esters.

This method allows for a concentrated form of omega-3 fatty acids that can be standardized for pharmaceutical use .

Lovaza is primarily indicated for:

  • Management of Hypertriglyceridemia: It is used to lower elevated triglyceride levels in patients with severe hypertriglyceridemia.
  • Adjunct Therapy: It serves as an adjunct to dietary modifications and lifestyle changes aimed at managing lipid profiles.

Additionally, there is ongoing research into its potential benefits for other conditions linked to inflammation and cardiovascular health .

Lovaza has been studied for its interactions with various medications, particularly anticoagulants. Notably:

  • Anticoagulants: Lovaza may prolong bleeding time when used concurrently with anticoagulants such as warfarin or aspirin; therefore, patients should be monitored closely for signs of increased bleeding .
  • Statins: Studies indicate that coadministration with statins like atorvastatin does not significantly affect their pharmacokinetics, suggesting that Lovaza can be safely combined with these medications without altering their efficacy .

Several compounds share similarities with Lovaza regarding their composition and therapeutic effects. These include:

Compound NameMain ComponentsIndicationsUnique Features
OmtrygOmega-3-acid ethyl estersHypertriglyceridemiaSimilar formulation to Lovaza
VascepaIcosapent ethylHypertriglyceridemiaContains only eicosapentaenoic acid
EPA-DHA ComplexEicosapentaenoic acid & DHACardiovascular healthFocus on both EPA and DHA

Uniqueness of Lovaza

Lovaza's uniqueness lies in its specific formulation that combines both eicosapentaenoic acid and docosahexaenoic acid, providing a balanced approach to managing triglyceride levels while potentially influencing other aspects of lipid metabolism. Unlike other formulations that may focus solely on one type of omega-3 fatty acid, Lovaza offers a comprehensive profile that targets multiple pathways involved in lipid regulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D87YGH4Z0Q

Pharmacology

Omega-3-Acid Ethyl Esters is an ethyl ester form of omega-3 fatty acid derived from fish oil, with activity in decreasing serum triglyceride levels. Although its mechanism of action isn't known, omega-3-acid ethyl esters may work by decreasing the amount of triglycerides and other fats made in the liver.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-15
1: Spindler SR, Mote PL, Flegal JM. Dietary supplementation with Lovaza and krill oil shortens the life span of long-lived F1 mice. Age (Dordr). 2014 Jun;36(3):9659. doi: 10.1007/s11357-014-9659-7. Epub 2014 May 10. PubMed PMID: 24816553; PubMed Central PMCID: PMC4082564.
2: Halade GV, Williams PJ, Veigas JM, Barnes JL, Fernandes G. Concentrated fish oil (Lovaza(R)) extends lifespan and attenuates kidney disease in lupus-prone short-lived (NZBxNZW)F1 mice. Exp Biol Med (Maywood). 2013 Jun;238(6):610-22. doi: 10.1177/1535370213489485. PubMed PMID: 23918873; PubMed Central PMCID: PMC3970264.
3: Glueck CJ, Khan N, Riaz M, Padda J, Khan Z, Wang P. Titrating lovaza from 4 to 8 to 12 grams/day in patients with primary hypertriglyceridemia who had triglyceride levels >500 mg/dl despite conventional triglyceride lowering therapy. Lipids Health Dis. 2012 Oct 30;11:143. doi: 10.1186/1476-511X-11-143. PubMed PMID: 23110706; PubMed Central PMCID: PMC3551656.
4: DeDea L. When to take statins; Lovaza versus OTC fish oil supplements. JAAPA. 2011 May;24(5):23. PubMed PMID: 21574527.
5: Elajami TK, Colas RA, Dalli J, Chiang N, Serhan CN, Welty FK. Specialized proresolving lipid mediators in patients with coronary artery disease and their potential for clot remodeling. FASEB J. 2016 Aug;30(8):2792-801. doi: 10.1096/fj.201500155R. Epub 2016 Apr 27. PubMed PMID: 27121596; PubMed Central PMCID: PMC4970606.
6: Davidson MH, Johnson J, Rooney MW, Kyle ML, Kling DF. A novel omega-3 free fatty acid formulation has dramatically improved bioavailability during a low-fat diet compared with omega-3-acid ethyl esters: the ECLIPSE (Epanova(®) compared to Lovaza(®) in a pharmacokinetic single-dose evaluation) study. J Clin Lipidol. 2012 Nov-Dec;6(6):573-84. doi: 10.1016/j.jacl.2012.01.002. Epub 2012 Jan 24. PubMed PMID: 23312053.
7: Signori C, DuBrock C, Richie JP, Prokopczyk B, Demers LM, Hamilton C, Hartman TJ, Liao J, El-Bayoumy K, Manni A. Administration of omega-3 fatty acids and Raloxifene to women at high risk of breast cancer: interim feasibility and biomarkers analysis from a clinical trial. Eur J Clin Nutr. 2012 Aug;66(8):878-84. doi: 10.1038/ejcn.2012.60. Epub 2012 Jun 6. PubMed PMID: 22669332.
8: Hogg RJ, Bay RC, Jennette JC, Sibley R, Kumar S, Fervenza FC, Appel G, Cattran D, Fischer D, Hurley RM, Cerda J, Carter B, Jung B, Hernandez G, Gipson D, Wyatt RJ. Randomized controlled trial of mycophenolate mofetil in children, adolescents, and adults with IgA nephropathy. Am J Kidney Dis. 2015 Nov;66(5):783-91. doi: 10.1053/j.ajkd.2015.06.013. Epub 2015 Jul 21. PubMed PMID: 26209543.
9: Offman E, Marenco T, Ferber S, Johnson J, Kling D, Curcio D, Davidson M. Steady-state bioavailability of prescription omega-3 on a low-fat diet is significantly improved with a free fatty acid formulation compared with an ethyl ester formulation: the ECLIPSE II study. Vasc Health Risk Manag. 2013;9:563-73. doi: 10.2147/VHRM.S50464. Epub 2013 Oct 1. PubMed PMID: 24124374; PubMed Central PMCID: PMC3794864.
10: Backes J, Anzalone D, Hilleman D, Catini J. The clinical relevance of omega-3 fatty acids in the management of hypertriglyceridemia. Lipids Health Dis. 2016 Jul 22;15(1):118. doi: 10.1186/s12944-016-0286-4. Review. PubMed PMID: 27444154; PubMed Central PMCID: PMC4957330.
11: Scorletti E, Bhatia L, McCormick KG, Clough GF, Nash K, Hodson L, Moyses HE, Calder PC, Byrne CD; WELCOME Study. Effects of purified eicosapentaenoic and docosahexaenoic acids in nonalcoholic fatty liver disease: results from the Welcome* study. Hepatology. 2014 Oct;60(4):1211-21. PubMed PMID: 25043514.
12: Bassuk SS, Manson JE, Lee IM, Cook NR, Christen WG, Bubes VY, Gordon DS, Copeland T, Friedenberg G, D'Agostino DM, Ridge CY, MacFadyen JG, Kalan K, Buring JE. Baseline characteristics of participants in the VITamin D and OmegA-3 TriaL (VITAL). Contemp Clin Trials. 2016 Mar;47:235-43. doi: 10.1016/j.cct.2015.12.022. Epub 2016 Jan 6. PubMed PMID: 26767629; PubMed Central PMCID: PMC4818165.
13: Chan DC, Pang J, Barrett PH, Sullivan DR, Mori TA, Burnett JR, van Bockxmeer FM, Watts GF. Effect of omega-3 fatty acid supplementation on arterial elasticity in patients with familial hypercholesterolaemia on statin therapy. Nutr Metab Cardiovasc Dis. 2016 Dec;26(12):1140-1145. doi: 10.1016/j.numecd.2016.07.012. Epub 2016 Aug 3. PubMed PMID: 27614801.
14: Sandhu N, Schetter SE, Liao J, Hartman TJ, Richie JP, McGinley J, Thompson HJ, Prokopczyk B, DuBrock C, Signori C, Hamilton C, Calcagnotto A, Trushin N, Aliaga C, Demers LM, El-Bayoumy K, Manni A. Influence of Obesity on Breast Density Reduction by Omega-3 Fatty Acids: Evidence from a Randomized Clinical Trial. Cancer Prev Res (Phila). 2016 Apr;9(4):275-82. doi: 10.1158/1940-6207.CAPR-15-0235. Epub 2015 Dec 29. PubMed PMID: 26714774.
15: Pradhan AD, Manson JE. Update on the Vitamin D and OmegA-3 trial (VITAL). J Steroid Biochem Mol Biol. 2016 Jan;155(Pt B):252-6. doi: 10.1016/j.jsbmb.2015.04.006. Epub 2015 Apr 9. PubMed PMID: 25864623; PubMed Central PMCID: PMC4600007.
16: Gold DR, Litonjua AA, Carey VJ, Manson JE, Buring JE, Lee IM, Gordon D, Walter J, Friedenberg G, Hankinson JL, Copeland T, Luttmann-Gibson H. Lung VITAL: Rationale, design, and baseline characteristics of an ancillary study evaluating the effects of vitamin D and/or marine omega-3 fatty acid supplements on acute exacerbations of chronic respiratory disease, asthma control, pneumonia and lung function in adults. Contemp Clin Trials. 2016 Mar;47:185-95. doi: 10.1016/j.cct.2016.01.003. Epub 2016 Jan 16. PubMed PMID: 26784651; PubMed Central PMCID: PMC4818187.
17: Bhatia L, Scorletti E, Curzen N, Clough GF, Calder PC, Byrne CD. Improvement in non-alcoholic fatty liver disease severity is associated with a reduction in carotid intima-media thickness progression. Atherosclerosis. 2016 Mar;246:13-20. doi: 10.1016/j.atherosclerosis.2015.12.028. Epub 2015 Dec 24. PubMed PMID: 26748347.
18: Freeman MP, McInerney K, Sosinsky AZ, Kwiatkowski MA, Cohen LS. Omega-3 fatty acids for atypical antipsychotic-associated hypertriglyceridemia. Ann Clin Psychiatry. 2015 Aug;27(3):197-202. PubMed PMID: 26247219.
19: I have moderately high triglycerides. If I can't lower my levels with some lifestyle changes, my doctor wants to prescribe a drug called Lovaza, which is a type of concentrated fish oil. Rather than take a prescription drug, couldn't I just take fish oil supplements instead to lower my triglycerides? Mayo Clin Health Lett. 2009 May;27(5):8. PubMed PMID: 19533826.
20: Weintraub HS. Overview of prescription omega-3 fatty acid products for hypertriglyceridemia. Postgrad Med. 2014 Nov;126(7):7-18. doi: 10.3810/pgm.2014.11.2828. Review. PubMed PMID: 25387209.

Explore Compound Types